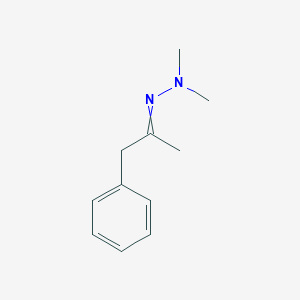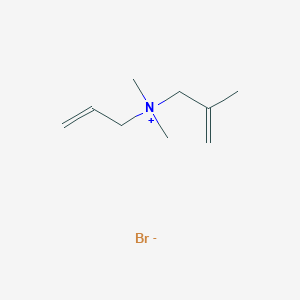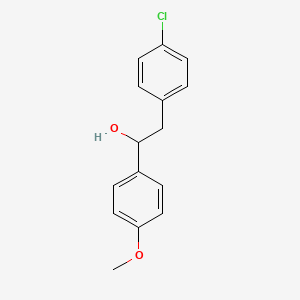
Copper;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-yttrium compounds are intermetallic compounds formed by the combination of copper and yttrium. These compounds exhibit unique physical and chemical properties, making them valuable in various scientific and industrial applications. The combination of copper, a transition metal, with yttrium, a rare earth element, results in materials with enhanced mechanical properties, high-temperature stability, and corrosion resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper-yttrium compounds can be synthesized through various methods, including electrochemical reduction and no-current diffusion saturation. In the electrochemical reduction method, yttrium ions are reduced on a copper substrate in a molten salt medium containing yttrium chloride, sodium chloride, and potassium chloride. The reaction is typically carried out at high temperatures, around 1023 K, to facilitate the formation of copper-yttrium intermetallic compounds .
Industrial Production Methods: Industrial production of copper-yttrium compounds often involves high-energy ball milling and subsequent heat treatment. This method allows for the mechanical alloying of elemental copper and yttrium, followed by heat treatment in an oxygen-rich atmosphere to achieve the desired stoichiometric ratios and phase compositions .
Analyse Chemischer Reaktionen
Types of Reactions: Copper-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the intermetallic compound.
Common Reagents and Conditions:
Oxidation: Copper-yttrium compounds can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Electrochemical reduction of yttrium ions on a copper substrate is a common method for synthesizing these compounds.
Substitution: Substitution reactions can occur when copper-yttrium compounds interact with other metal ions or ligands in solution.
Major Products: The major products formed from these reactions include various copper-yttrium intermetallic phases, such as Cu6Y, Cu4Y, Cu2Y, and CuY .
Wissenschaftliche Forschungsanwendungen
Copper-yttrium compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Copper-yttrium compounds are explored for their potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Research is ongoing to investigate the potential therapeutic applications of copper-yttrium compounds in treating diseases, including cancer.
Wirkmechanismus
The mechanism of action of copper-yttrium compounds involves their interaction with molecular targets and pathways within a given system. For example, in catalytic applications, the copper-yttrium compound may facilitate the transfer of electrons or protons, thereby accelerating the reaction rate. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Copper-rhodium compounds
- Copper-nickel compounds
- Copper-aluminum compounds
These similar compounds share some properties with copper-yttrium compounds but differ in their specific applications and performance characteristics.
Eigenschaften
CAS-Nummer |
12019-26-0 |
|---|---|
Molekularformel |
CuY |
Molekulargewicht |
152.45 g/mol |
IUPAC-Name |
copper;yttrium |
InChI |
InChI=1S/Cu.Y |
InChI-Schlüssel |
GBAOZECSOKXKEL-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
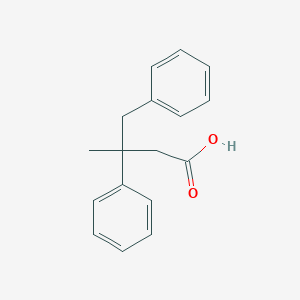
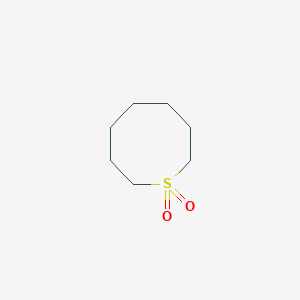
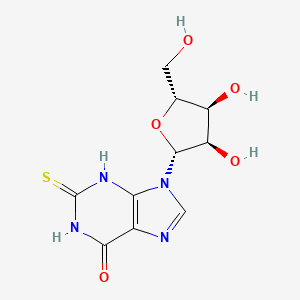
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
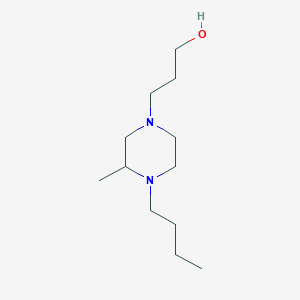
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
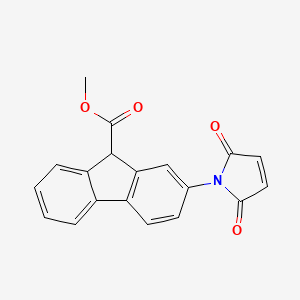
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
